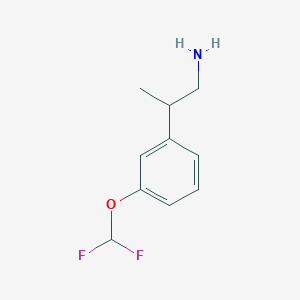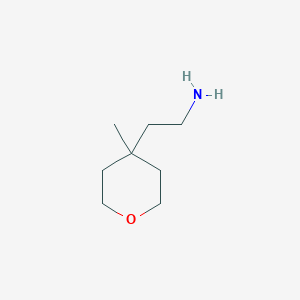
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C6H11NO. It is known for its unique structure, which includes an amino group and a propargyl group. This compound is often used as a PEG linker in various chemical reactions, particularly in click chemistry, due to its ability to react with azides and carboxylic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride typically involves the reaction of but-3-yn-1-ol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF). The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. These methods often utilize advanced reactors and precise control of reaction parameters to achieve optimal results.
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Applications De Recherche Scientifique
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride involves its ability to form stable covalent bonds with target molecules. The propargyl group reacts with azides via click chemistry, forming triazole linkages. The amino group can react with carboxylic acids, activated NHS esters, and carbonyls, facilitating the formation of amide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-But-3-ynoxyethanamine: Similar structure but lacks the hydrochloride salt form.
But-3-yn-1-amine: Contains a similar propargyl group but differs in the overall structure
Uniqueness
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride is unique due to its dual functional groups (amino and propargyl), which enable versatile chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Propriétés
Numéro CAS |
2803861-10-9 |
|---|---|
Formule moléculaire |
C6H12ClNO |
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
2-but-3-ynoxyethanamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-3-5-8-6-4-7;/h1H,3-7H2;1H |
Clé InChI |
SOUGYDXRDGQQIY-UHFFFAOYSA-N |
SMILES canonique |
C#CCCOCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)
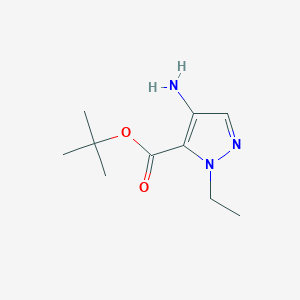

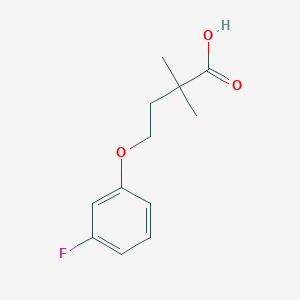

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
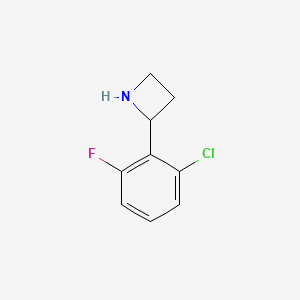
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
